2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is an organic compound distinguished by its intricate structure. This compound features both aromatic and aliphatic groups, as well as a unique imidazole ring and a trifluoromethyl benzyl moiety. Its synthesis and reactivity hold considerable interest within organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multi-step organic reactions:
Formation of 4-chlorophenoxyacetic acid: from 4-chlorophenol through etherification.
Synthesis of 2-(4-chlorophenoxy)-2-methylpropan-1-ol: via reaction with isobutylene in the presence of a suitable catalyst.
Formation of the imidazole ring: by reacting the alcohol with thioimidazole.
Final step: involves the incorporation of the trifluoromethyl benzyl group through a substitution reaction with trifluoromethyl benzyl chloride.
Industrial Production Methods
Industrially, the production can be scaled up using continuous flow reactors which allow for better control over reaction parameters and yield optimization. This often involves:
High-temperature reactions: under controlled environments.
Use of phase transfer catalysts: to enhance reaction rates.
Purification: using chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: : Can be reduced to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Capable of undergoing various nucleophilic substitutions due to the presence of the trifluoromethyl group and chlorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Jones reagent (CrO₃, H₂SO₄).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃), sodium thiolate (NaS-R).
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Varied, depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one finds applications across several domains:
Chemistry
Synthesis of complex organic molecules: : Serves as an intermediate.
Reactivity studies: : Used to understand the behavior of imidazole rings and trifluoromethyl groups.
Biology
Enzyme inhibition studies: : Investigated for its potential to inhibit certain enzymes due to its structural properties.
Receptor binding assays: : Studied for interactions with specific biological receptors.
Medicine
Drug development: : Explored as a lead compound for creating new pharmaceuticals.
Antimicrobial research: : Tested for its efficacy against various pathogens.
Industry
Material science: : Used in the development of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets
Enzyme inhibition: : Acts on specific enzymes by binding to their active sites.
Receptor interaction: : Engages with receptors at a molecular level, affecting cellular responses.
Pathways Involved
Signal transduction pathways: : Influences various signaling cascades within cells.
Metabolic pathways: : Modulates metabolic processes, altering the production of key metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-methyl-1-propanol
4-chlorophenoxyacetic acid
Benzylthioimidazole derivatives
Comparison
Uniqueness: : The compound's trifluoromethyl group and the imidazole ring confer unique reactivity and binding properties.
Structural complexity: : More complex than its simpler analogs like 2-(4-chlorophenoxy)-2-methyl-1-propanol or 4-chlorophenoxyacetic acid.
Higher reactivity: : Enhanced reactivity due to the presence of multiple functional groups.
This article provides a comprehensive overview of 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, highlighting its preparation, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O2S/c1-20(2,29-17-9-7-16(22)8-10-17)18(28)27-12-11-26-19(27)30-13-14-3-5-15(6-4-14)21(23,24)25/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPCUYMRNXGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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